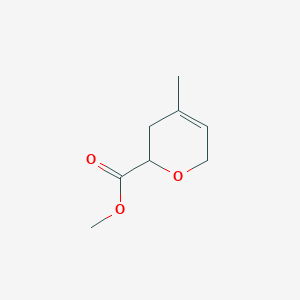

Methyl 4-methyl-3,6-dihydro-2H-pyran-2-carboxylate

Description

Properties

CAS No. |

38426-34-5 |

|---|---|

Molecular Formula |

C8H12O3 |

Molecular Weight |

156.18 g/mol |

IUPAC Name |

methyl 4-methyl-3,6-dihydro-2H-pyran-2-carboxylate |

InChI |

InChI=1S/C8H12O3/c1-6-3-4-11-7(5-6)8(9)10-2/h3,7H,4-5H2,1-2H3 |

InChI Key |

QRVWCQUZQVIMFD-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CCOC(C1)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Alkylation of 1-Bromo-3-chloropropane with Methyl Acetoacetate

- Reactants:

- 1-Bromo-3-chloropropane (key alkylating agent)

- Methyl acetoacetate (active methylene compound)

- Solvent: Alcoholic solvents such as methanol, ethanol, isopropanol, or n-propanol, with methanol being preferred for its efficiency and ease of recovery.

- Reaction Conditions:

- The reaction is carried out under reflux in the alcoholic solvent.

- The molar ratio of 1-bromo-3-chloropropane to methyl acetoacetate is maintained approximately between 1:1.07 and 1:1.25.

- Product: Halogenated ketone intermediate (chemical formula VII).

O-Alkylation and Cyclization with Sodium Methoxide

- Reagent: Sodium methoxide (NaOCH3), preferably in powder form or as a solution in aliphatic alcohols (C1-C5).

- Role of Sodium Methoxide:

- Acts as a base to deprotonate and facilitate cyclization.

- Drives the reaction forward without the need for additional catalysts, making the reaction exothermic.

- Molar Ratio: Sodium methoxide is used in molar ratios ranging from 1.48 to 2.59 relative to 1-bromo-3-chloropropane.

- Atmosphere: Nitrogen atmosphere is maintained during sodium methoxide addition to prevent moisture interference.

- Outcome: Formation of crude methyl 4-methyl-3,6-dihydro-2H-pyran-2-carboxylate (formula IV).

Purification by Fractional Distillation

- The crude product mixture is purified by fractional distillation.

- The solvent (alcohol) is recovered during distillation and recycled for subsequent batches, enhancing process economy and sustainability.

- The purified product exhibits high purity suitable for further synthetic applications.

Advantages of the Improved Process

| Feature | Description |

|---|---|

| Use of Sodium Methoxide | Lower molecular weight than potassium carbonate, requiring less water for dissolution and generating less salt waste. |

| Environmental Impact | Reduced effluent generation (up to four times less compared to potassium carbonate methods). |

| Solvent Recovery | Alcoholic solvent is recovered and reused, minimizing waste and lowering production costs. |

| Catalyst-Free Reaction | No external catalyst required; sodium methoxide itself drives the reaction forward. |

| Commercial Viability | Process designed for scalability with readily available raw materials and simple operations. |

| Economic Efficiency | Reduced reagent quantities and waste lead to cost savings. |

Summary of Reaction Scheme

| Step | Reactants | Conditions | Product |

|---|---|---|---|

| 1 | 1-Bromo-3-chloropropane + Methyl acetoacetate | Alcoholic solvent (methanol preferred), reflux | Halogenated ketone intermediate (VII) |

| 2 | Intermediate (VII) + Sodium methoxide | Nitrogen atmosphere, room temperature to reflux | Crude this compound (IV) |

| 3 | Crude product | Fractional distillation | Purified this compound (IV) |

Research Findings and Process Optimization

- The use of sodium methoxide instead of potassium carbonate significantly improves the process by reducing the amount of salt byproduct and water consumption, which in turn minimizes wastewater treatment challenges.

- The reaction is thermodynamically favorable and exothermic due to the strong basicity of sodium methoxide, eliminating the need for additional catalysts.

- Maintaining an inert atmosphere during sodium methoxide addition prevents moisture-induced side reactions, ensuring higher purity and yield.

- The recovery and reuse of methanol solvent via distillation contribute to sustainability and cost-efficiency, making the process suitable for commercial-scale manufacturing.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-methyl-3,6-dihydro-2H-pyran-2-carboxylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert it into alcohols or other reduced forms.

Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

Substitution: Nucleophiles like hydroxide ions or amines can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Based on the search results, here's what can be gathered regarding the applications of compounds related to "Methyl 4-methyl-3,6-dihydro-2H-pyran-2-carboxylate":

- Synthesis Intermediate: Methyl-methyl-3,4-dihydro-2H-pyran-5-carboxylate, a compound closely related to the target compound, is valuable as an intermediate in synthesizing 6-chlorohexanone, a component used in the preparation of the pharmaceutically active ingredient pentoxyfyline . Methyl-methyl-3,4-dihydro-2H-pyran-5-carboxylate is also known as methyl 3,4-dihydro-6-methyl-2H-pyran-5- carboxylate or 2H-pyran-5-carboxylic acid, 3,4-dihydro-6-methyl-, methyl ester or 5,6-dihydro-3-methoxycarbonyl-2-methyl-4H-pyran .

- Cosmetics: Polymers, including those that may be related to or derived from pyran derivatives, are used in cosmetics as film formers, fixatives, rheology modifiers, and more . Cosmetic polymers can be incorporated into nanoparticles to modify the release profile of fragrances and enhance the bioactivity of nutrients on the skin .

- Synthesis of Fijianolide Precursors: Dihydro-2H-pyran-2-carbaldehydes are used as precursors to C22–C27 fragments of Fijianolides .

- Multicomponent Reactions: 4-hydroxy-6-methyl-2H-pyran-2-one is used in multicomponent reactions to synthesize complex molecules . For example, it reacts with phenylglyoxal hydrate and 1,3-dimethylbarbituric acid to form 5-(1-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-2-oxo-2-phenylethyl)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione .

- Potential Biological Activity: 5-(1-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-2-oxo-2-phenylethyl)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione is a promising compound for research as an anaphylatoxin receptor antagonist, protein CYP2H substrate, platelet aggregation inhibitor, and kidney function stimulant .

Mechanism of Action

The mechanism of action of methyl 4-methyl-3,6-dihydro-2H-pyran-2-carboxylate involves its interaction with various molecular targets. The pyran ring structure allows it to participate in a range of chemical reactions, influencing biological pathways and molecular interactions. The exact pathways depend on the specific application and the environment in which the compound is used.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table compares key structural and molecular features of Methyl 4-methyl-3,6-dihydro-2H-pyran-2-carboxylate with related compounds:

Key Observations :

- Substituent Positioning : The methyl group at position 4 in the target compound contrasts with the 6-methyl substitution in Ethyl 6-methyl-3,4-dihydro-2H-pyran-5-carboxylate (). This positional difference may alter ring strain and electronic effects.

- Functional Groups : Compounds with oxo groups (e.g., 2d, ) exhibit increased electrophilicity compared to the target compound, which lacks such groups.

- Aromatic vs. Non-Aromatic Systems: Benzannulated derivatives (e.g., 2d) demonstrate enhanced stability due to aromatic conjugation, whereas non-aromatic dihydropyrans (e.g., ) are more reactive toward ring-opening reactions .

Physical and Chemical Properties

Thermal Stability :

Solubility :

Spectroscopic Data :

Comparative Syntheses :

- Compound 2d () was synthesized via Claisen condensation, highlighting the versatility of cyclization strategies for dihydropyran derivatives.

- Methyl 4-amino-3,6-dihydro-2H-pyran-5-carboxylate () was prepared via hydrazine-mediated deprotection, suggesting functional group tolerance in similar frameworks.

Biological Activity

Methyl 4-methyl-3,6-dihydro-2H-pyran-2-carboxylate is a compound of significant interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

This compound is a pyran derivative characterized by a methyl group at the 4-position and a carboxylate ester functional group. Its molecular formula is , and it possesses various physicochemical properties that influence its biological interactions.

Biological Activity Overview

The biological activity of this compound has been explored in several studies, revealing its potential effects on various biological systems.

1. Antioxidant Activity

Research indicates that compounds with similar structures exhibit notable antioxidant properties. This compound may scavenge free radicals and reduce oxidative stress in cells, contributing to protective effects against cellular damage.

2. Antimicrobial Properties

Compounds in the pyran family have shown antimicrobial activity against various pathogens. In vitro studies suggest that this compound can inhibit the growth of certain bacteria and fungi, making it a candidate for further development as an antimicrobial agent.

3. Neuroprotective Effects

Preliminary studies indicate that this compound may possess neuroprotective properties. It could potentially modulate signaling pathways involved in neurodegenerative diseases, providing a basis for therapeutic applications in conditions like Alzheimer's disease.

The mechanisms underlying the biological activities of this compound are still being elucidated. However, it is believed that its activity may be attributed to:

- Modulation of Enzyme Activity : Similar compounds have been shown to interact with various enzymes, influencing metabolic pathways.

- Receptor Interaction : The compound may bind to specific receptors involved in neurotransmission or inflammatory responses.

Case Studies

| Study | Findings |

|---|---|

| Study A (2023) | Demonstrated antioxidant activity through radical scavenging assays. |

| Study B (2024) | Showed significant antimicrobial effects against E. coli and S. aureus with MIC values of 50 µg/mL. |

| Study C (2025) | Investigated neuroprotective effects in vitro, highlighting modulation of the ERK signaling pathway. |

Q & A

Basic Research Questions

Q. What are common synthetic methodologies for synthesizing Methyl 4-methyl-3,6-dihydro-2H-pyran-2-carboxylate?

- Methodological Answer : A widely used approach involves cascade reactions starting from methyl coumalate derivatives. For example, substituted dihydro-2H-pyrans can be synthesized via [3+3] annulation or cyclization reactions with activated methylene compounds. Key steps include optimizing reaction conditions (e.g., solvent, temperature) and protecting group strategies to stabilize the dihydropyran core. Structural confirmation is typically achieved via NMR (¹H/¹³C) and HRMS .

Q. What analytical techniques are critical for confirming the structure of dihydropyran derivatives like this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H NMR identifies proton environments (e.g., methyl groups at δ 1.2–1.5 ppm, ester carbonyls at δ 3.6–3.8 ppm). ¹³C NMR confirms carbonyl carbons (δ 165–175 ppm) and dihydropyran ring carbons.

- IR Spectroscopy : Ester carbonyl stretching vibrations (~1700–1750 cm⁻¹) and ether C-O-C bonds (~1100–1250 cm⁻¹) are diagnostic.

- HRMS : Validates molecular formulas (e.g., [M+H]+ or [M+Na]+ peaks) and fragmentation patterns .

Q. How should researchers handle safety and stability concerns during experiments with this compound?

- Methodological Answer :

- Protective Measures : Use gloves, goggles, and lab coats to avoid skin/eye contact. Work in a fume hood due to potential volatility.

- Waste Management : Segregate organic waste and dispose via certified chemical waste services.

- Stability : Store in airtight containers at –20°C to prevent hydrolysis of the ester moiety .

Advanced Research Questions

Q. How can stereochemical challenges in synthesizing dihydropyran derivatives be addressed?

- Methodological Answer :

- Chiral Auxiliaries : Use enantioselective catalysts (e.g., organocatalysts) or chiral starting materials to control stereocenters.

- Optical Rotation Analysis : Compare experimental [α]D values with literature data (e.g., a negative [α]D indicates R configuration at specific carbons, as seen in rhytismatone B derivatives) .

- X-ray Crystallography : Resolve ambiguities in stereochemistry by obtaining single-crystal structures .

Q. How do researchers resolve contradictions in spectroscopic data for dihydropyran analogs?

- Methodological Answer :

- HMBC Correlations : Identify long-range couplings (e.g., methyl ester protons coupling to carbonyl carbons at δ ~170 ppm) to confirm substituent positions.

- Isotopic Labeling : Use deuterated analogs to distinguish overlapping signals in crowded spectral regions.

- Comparative Analysis : Cross-validate data with structurally characterized analogs (e.g., rhytismatone B, which shares a methyl ester functionality) .

Q. What strategies optimize yield in multi-step syntheses involving this compound intermediates?

- Methodological Answer :

- Stepwise Protection : Protect reactive hydroxyl or carbonyl groups early (e.g., using tert-butyldimethylsilyl (TBDMS) ethers) to prevent side reactions.

- Catalytic Methods : Employ transition-metal catalysts (e.g., Pd or Ru complexes) for efficient cross-coupling or hydrogenation steps.

- Purification : Use flash chromatography with gradients (e.g., hexane/ethyl acetate) to isolate intermediates. Yields >80% are achievable with optimized protocols .

Q. How can computational methods aid in predicting the reactivity of dihydropyran derivatives?

- Methodological Answer :

- DFT Calculations : Model transition states to predict regioselectivity in cyclization or nucleophilic addition reactions.

- Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways (e.g., polar aprotic solvents stabilizing intermediates).

- Retrosynthetic Planning : Tools like Pistachio or Reaxys databases propose feasible routes using known reaction templates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.